molecular formula C18H31Cl2N3O B5063432 N-mesityl-4-(4-methyl-1-piperazinyl)butanamide dihydrochloride

N-mesityl-4-(4-methyl-1-piperazinyl)butanamide dihydrochloride

Cat. No. B5063432
M. Wt: 376.4 g/mol
InChI Key: KORICGPWAUUDTL-UHFFFAOYSA-N
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Description

“N-mesityl-4-(4-methyl-1-piperazinyl)butanamide dihydrochloride” is a complex organic compound. It likely contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The “N-mesityl” part suggests the presence of a mesityl group (a derivative of toluene) attached to a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves a piperazine ring and a mesityl group attached to a nitrogen atom. The “4-(4-methyl-1-piperazinyl)butanamide” part suggests a butanamide chain with a methyl-substituted piperazine attached at the 4-position .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine ring and the amide group. Piperazine rings can participate in various reactions, including those involving their nitrogen atoms . The amide group could be involved in hydrolysis reactions or reactions with acids and bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds containing piperazine rings are solid at room temperature and have relatively high melting points . They are usually soluble in organic solvents .

Mechanism of Action

Without specific information about this compound’s use, it’s difficult to predict its mechanism of action. Many drugs containing piperazine rings exhibit their effects through interactions with neurotransmitter receptors in the nervous system .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. Piperazine derivatives are widely used in medicinal chemistry, so this compound could potentially be explored for pharmaceutical applications .

properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)butanamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O.2ClH/c1-14-12-15(2)18(16(3)13-14)19-17(22)6-5-7-21-10-8-20(4)9-11-21;;/h12-13H,5-11H2,1-4H3,(H,19,22);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORICGPWAUUDTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CCCN2CCN(CC2)C)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)butanamide;dihydrochloride

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